2-(3-Bromophenyl)sulfanylacetonitrile
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Overview
Description
2-(3-Bromophenyl)sulfanylacetonitrile is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol. It is characterized by the presence of a bromophenyl group attached to a sulfanylacetonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)sulfanylacetonitrile typically involves the reaction of 3-bromobenzyl chloride with thiourea, followed by the addition of sodium cyanide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)sulfanylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromophenyl)sulfanylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)sulfanylacetonitrile involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfanylacetonitrile moiety can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Bromophenyl)sulfanylacetonitrile include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfanyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(3-bromophenyl)sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIIDFXWQGFHJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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